molecular formula C16H16ClN5O2 B2748094 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-97-6

8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2748094
CAS No.: 872838-97-6
M. Wt: 345.79
InChI Key: AUZHSLGNJBHHAD-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine family, characterized by a fused imidazole-purine core. The structure includes a 4-chlorophenyl group at position 8, an ethyl group at position 3, and a methyl group at position 1. The 7,8-dihydro configuration introduces partial saturation, which may influence conformational flexibility and binding to biological targets.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZHSLGNJBHHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , also known as a derivative of imidazopyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be described as follows:

  • Molecular Formula : C13H14ClN5O2
  • Molecular Weight : 303.74 g/mol

This compound features a chlorophenyl group that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Viability and Cytotoxicity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in a study involving HepG2 liver cancer cells, it demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that it increased the percentage of apoptotic cells significantly compared to control groups .
    • Cell Cycle Arrest : It was observed to cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation effectively .

Enzyme Inhibition

The compound also exhibits promising enzyme inhibition properties :

  • Caspase Activation : It activates caspase-3, an essential enzyme in the apoptosis pathway. Studies reported a significant increase in caspase-3 activity in treated cells compared to untreated controls .
  • Targeting Kinases : Molecular docking studies suggest that this compound can effectively bind to cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This interaction could explain its anticancer effects by disrupting normal cell cycle progression .

Comparative Biological Activity

To better understand the biological profile of this compound, a comparison with similar compounds is useful. The following table summarizes key findings from various studies:

Compound NameIC50 (μM)Mechanism of ActionTarget Enzyme
Doxorubicin24.7DNA intercalationN/A
8-(4-chlorophenyl)-3-ethyl-1-methyl...6.1Apoptosis inductionCaspase-3
Pyrazole Derivative A7.9Cell cycle arrestCDK2

This table illustrates that the compound exhibits superior cytotoxicity compared to doxorubicin in specific contexts.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on HepG2 Cells : In vitro experiments demonstrated that treatment with the compound led to increased apoptosis and reduced cell viability in HepG2 cells. The study utilized annexin V/propidium iodide staining to quantify apoptotic cells and found a marked increase in both early and late apoptotic populations after treatment .
  • In Vivo Models : Preliminary in vivo studies indicate that the compound may reduce tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and biological activities of the target compound with related derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Biological Targets/Activities Reference
Target Compound :
8-(4-Chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
8: 4-Cl-phenyl
3: Ethyl
1: Methyl
463.92 (calc.) Hypothesized: PDEs, 5-HT receptors (based on analogs)
CB11 :
8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8: 2-Amino-phenyl
3: Butyl
1,6,7: Methyl
467.54 (calc.) PPARγ agonist (EC₅₀: 0.5 μM); anti-cancer effects via ROS, caspase-3 activation
Compound 3i :
8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8: Piperazinyl-pentyl
1,3,7: Methyl
~650 (est.) 5-HT1A/5-HT7 receptor ligand; antidepressant activity (2.5 mg/kg in FST)
AZ-853 :
8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8: Piperazinyl-butyl
1,3: Methyl
~600 (est.) 5-HT1A partial agonist; antidepressant activity with brain penetration
Compound 5 () :
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8: Isoquinolinyl-butyl
1,3: Methyl
~650 (est.) Dual 5-HT1A/D2 receptor affinity; PDE4B inhibition (IC₅₀: 120 nM)
Compound 61 () :
8-Butyl-1-methyl-7-m-p-hydroxyphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8: Butyl
7: m-Hydroxy-phenyl
~450 (est.) Kinase inhibition (specific targets not specified)

Key Findings from Comparative Analysis

Substituent Complexity and Target Selectivity: The target compound’s 4-chlorophenyl group at position 8 is less complex than the piperazinylalkyl chains in compounds like 3i or AZ-853. These chains enhance 5-HT receptor binding but may reduce metabolic stability due to increased molecular weight . The ethyl group at position 3 (vs.

Biological Activity Trends :

  • Piperazinyl derivatives (e.g., 3i, AZ-853) show strong 5-HT1A affinity (Ki < 10 nM) but require structural optimization for brain penetration .
  • Aromatic substituents (e.g., 4-chlorophenyl, hydroxyphenyl) correlate with PDE or kinase inhibition, as seen in CB11 (PPARγ) and compound 61 .

Metabolic and Pharmacokinetic Properties :

  • Compounds with methyl or ethyl groups (e.g., target compound, AZ-853) exhibit moderate metabolic stability in human liver microsomes (HLM) compared to bulkier substituents .
  • The 7,8-dihydro configuration in the target compound may reduce oxidation susceptibility, enhancing half-life .

Q & A

Q. What synthetic strategies are most effective for constructing the imidazo[2,1-f]purine core of this compound?

The imidazo[2,1-f]purine core is typically synthesized via multi-step protocols involving cyclization reactions. Key steps include:

  • Purine precursor functionalization : Introduce substituents (e.g., 4-chlorophenyl, ethyl) early using Suzuki-Miyaura cross-coupling or nucleophilic substitution.
  • Cyclization : Employ reagents like POCl₃ or PCl₅ under anhydrous conditions to form the fused bicyclic system.
  • Protecting group management : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during intermediate steps .

Q. How can structural validation be performed for this compound?

Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic confirmation, X-ray diffraction is ideal but requires high-purity crystals. Comparative analysis with structurally similar imidazo-purine derivatives can resolve ambiguities in spectral data .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the purine core’s affinity for ATP-binding pockets. Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity. For receptor-binding studies, radioligand displacement assays with 5-HT₁A or adenosine receptors are relevant, given structural analogs’ activity in these pathways .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl, ethyl) influence target selectivity and pharmacokinetics?

  • 4-Chlorophenyl : Enhances hydrophobic interactions with receptor pockets, improving binding affinity. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation).
  • Ethyl group : Balances lipophilicity and metabolic stability. Comparative studies with methyl/isopropyl analogs show ethyl optimizes CYP450 resistance while maintaining cell permeability . Methodological tip : Use molecular dynamics simulations to map substituent effects on binding free energy .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

  • Metabolic instability : Perform hepatic microsome assays to identify rapid degradation pathways.
  • Poor bioavailability : Use pharmacokinetic profiling (Cmax, AUC) to guide structural modifications (e.g., adding methoxyethyl groups for solubility ).
  • Off-target effects : Employ CRISPR-Cas9 knock-out models to validate target specificity .

Q. What strategies optimize selectivity against off-target purine-binding enzymes?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents at positions 3 and 8 to disrupt off-target interactions.
  • Co-crystallization : Resolve target-ligand complexes to identify critical hydrogen bonds or steric clashes.
  • Proteome-wide profiling : Use affinity-based chemoproteomics to map unintended interactions .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be reconciled?

Discrepancies may stem from:

  • Dynamic proton exchange : Acquire variable-temperature NMR to identify exchange-broadened signals.
  • Tautomeric equilibria : Use deuterated solvents (e.g., DMSO-d₆) to stabilize dominant tautomers.
  • Impurity interference : Employ preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate pure fractions for reanalysis .

Data Contradiction and Experimental Design

Q. What experimental controls are critical for validating target engagement in cellular assays?

Include:

  • Negative controls : Inactive analogs (e.g., methyl-to-hydrogen substitutions) to rule out nonspecific effects.
  • Pharmacological inhibitors : Co-treatment with known target inhibitors (e.g., SB216763 for kinases) to confirm pathway specificity.
  • Genetic controls : siRNA-mediated gene silencing to correlate target knockdown with activity loss .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) : Use design-of-experiments (DoE) software to optimize reaction parameters (e.g., temperature, solvent ratios).
  • In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate purity in real time.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) to identify critical quality attributes (CQAs) .

Methodological Resources

  • Synthetic protocols : Refer to for Huisgen cycloaddition conditions and for piperidine-ethyl group coupling strategies.
  • Analytical workflows : and provide NMR/MS data interpretation frameworks for complex heterocycles.

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